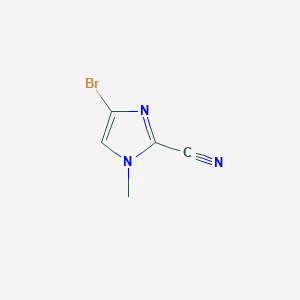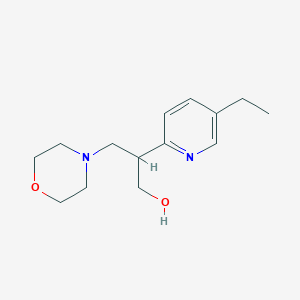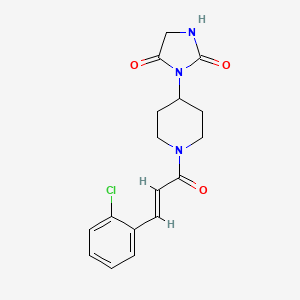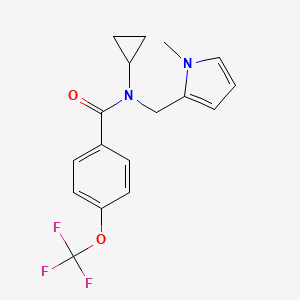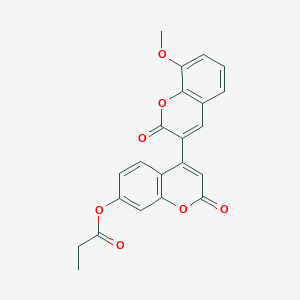
2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a heterocyclic compound that features both thiazole and furan rings. This type of compound is of interest due to its potential biological activities, which may include anticancer and antibacterial properties. The papers provided do not directly discuss this compound but offer insights into the synthesis and biological activities of structurally related compounds.
Synthesis Analysis
The synthesis of related 2-furan-2-ylacetamide derivatives is described in the first paper, which outlines a method starting from (Z)-2-en-4-yn-1-ols. This process involves a palladium-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization to yield the furanacetamide derivatives . Although the exact synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically includes a combination of aromatic systems, such as furan and thiazole rings, which are known for their electron-rich properties. These structures can be characterized using various spectroscopic techniques, as mentioned in the third paper for a different set of compounds . The presence of multiple heteroatoms within these rings often allows for interactions with biological targets, which can be crucial for their biological activity.
Chemical Reactions Analysis
The second paper discusses the reactivity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which undergo further chemical transformations to yield 5-heterylidene derivatives . These reactions typically involve nucleophilic addition or condensation steps. By analogy, the compound may also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
Relevance to Biological Activities
Although the provided papers do not directly address the biological activities of 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, they do provide evidence of the anticancer activity of structurally related acetamide derivatives , as well as antibacterial properties of novel acetamide derivatives containing quinoline linkage . These findings suggest that the compound could also possess similar biological activities, warranting further investigation.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activities
A study focused on the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, which include compounds with structural similarities to 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide. These compounds were tested for their anticonvulsant activities, particularly against maximal electroshock-induced seizures in mice. The research highlighted that certain derivatives, including those with furan and thiazole moieties, exhibited outstanding protection against seizures, with efficacy comparable to phenytoin (Kohn et al., 1993).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of compounds containing thiazole and furan moieties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were assessed as insecticidal agents against the cotton leafworm and exhibited significant activity (Fadda et al., 2017). Another study synthesized novel thiazole derivatives that were tested for anti-bacterial and anti-fungal activities, demonstrating significant effects against various microorganisms (Saravanan et al., 2010).
Metabolic Studies
Research on the metabolism of acetamidothiazoles in rats revealed the formation of various metabolites, offering insights into the biotransformation and potential biological effects of thiazole-containing compounds (Chatfield & Hunter, 1973).
Antibacterial and Antifungal Evaluation
A study on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing arylthiazole moieties highlighted their potential against Xanthomonas strains and their effectiveness in causing cell membrane rupture, indicating a promising avenue for the development of antibacterial agents (Lu et al., 2020).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes have been conducted to explore their potential applications in electronic and photonic devices. The study reported on the synthesis of thiazole-containing monomers and their polymerization, demonstrating their utility in creating materials with desirable optical and electronic properties (Camurlu & Guven, 2015).
Mécanisme D'action
Thiazole-based molecules can interact with biological systems in various ways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors . For example, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Orientations Futures
Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential as therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Propriétés
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXHFOADAFSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
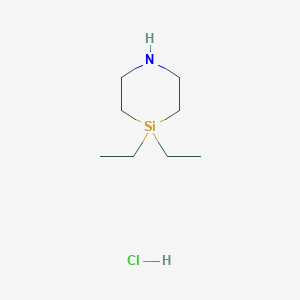

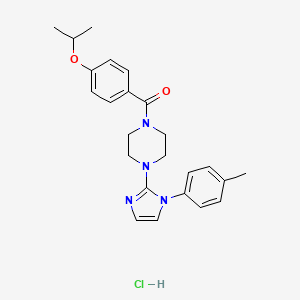
![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

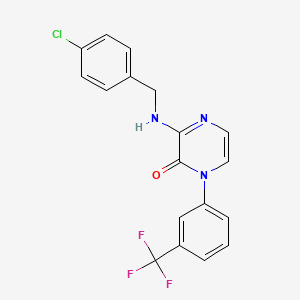

![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)
